methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate
Description
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a hydroxyl group at the 5-position and a 1,3-dioxo-isoindoline moiety at the 2-position. The methyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, which may influence solubility and bioavailability. While direct pharmacological data are unavailable in the provided evidence, its structural features suggest utility in metal complexation or as a precursor for bioactive molecules .
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-16(21)12-8-9(18)6-7-13(12)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTOMJCNLUSFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate typically involves the reaction of 5-hydroxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic framework. Below is a comparative analysis with related derivatives:
Table 1: Key Structural and Functional Differences
Key Observations :
Backbone Diversity :
- The target compound’s benzoate-isoindoline hybrid contrasts with the imidazo-isoindole derivatives (), which feature a fused heterocyclic system. The latter’s rigid structure may enhance binding specificity in biological systems .
- The Schiff base in replaces the isoindoline with an indole-imine group, enabling metal chelation via the imine and carboxylate groups, a property absent in the target compound .
Functional Group Impact: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in ’s butanoic acid derivative, which may favor membrane permeability in drug design .
Synthetic Utility: highlights hydrolysis-driven synthesis (e.g., NaOH-mediated deprotection), a strategy applicable to the target compound’s ester group for generating free carboxylic acid derivatives . The isoindoline-1,3-dione moiety is structurally analogous to phthalimide derivatives, known for anti-inflammatory and anticancer properties, hinting at possible bioactivity .
Crystallographic and Computational Insights
Structural characterization of such compounds often employs X-ray crystallography via programs like SHELXL () and SHELXT (). For instance, the Schiff base in was likely refined using SHELXL, given its prevalence in small-molecule crystallography . The target compound’s isoindoline ring may adopt a planar conformation, similar to phthalimide structures, as inferred from SHELX-refined analogs .
Biological Activity
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate, often abbreviated as MDHB, is a synthetic organic compound belonging to the isoindolinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of MDHB, focusing on its antimicrobial and anticancer properties, synthesis methods, and structural characteristics.
Molecular Structure
MDHB has a molecular formula of C16H11NO5 and a molecular weight of approximately 297.266 g/mol. Its structure features multiple functional groups, including a hydroxybenzoate moiety and a dioxoisoindole structure, which are crucial for its biological interactions.
Synthesis
The synthesis of MDHB typically involves several key steps:
- Formation of Isoindole Core : The initial step includes the construction of the isoindole framework through cyclization reactions.
- Hydroxylation : The introduction of the hydroxy group on the benzoate moiety is achieved through various hydroxylation methods.
- Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Preliminary studies indicate that MDHB exhibits promising antimicrobial activity against various pathogens. The compound's efficacy has been tested against both gram-positive and gram-negative bacteria, as well as fungi.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 70 µg/mL | Moderate activity observed |
| Candida albicans | 60 µg/mL | Effective against fungal strains |
These results suggest that MDHB may inhibit bacterial growth by interacting with essential cellular components.
Anticancer Activity
MDHB has also been investigated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor survival.
Case Study: Cancer Cell Line Testing
In vitro studies have shown that MDHB can significantly reduce cell viability in various cancer cell lines:
- Breast Cancer (MCF-7) : IC50 = 30 µM
- Lung Cancer (A549) : IC50 = 25 µM
- Colon Cancer (HCT116) : IC50 = 20 µM
These findings highlight MDHB's potential as a therapeutic agent in cancer treatment.
The biological activity of MDHB is thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The phthalimide group within MDHB may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Protein Binding : Interaction studies suggest that MDHB binds to specific proteins, altering their function and leading to biological effects such as apoptosis or antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
